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Compound of Interest

Compound Name:
2-(Bromomethyl)morpholine

hydrobromide

CAS No.: 1803588-05-7

Cat. No.: B1382805 Get Quote

Executive Summary & Strategic Value
The morpholine ring is a "privileged scaffold" in medicinal chemistry, widely utilized to modulate

solubility, lipophilicity (LogD), and metabolic stability in drug candidates. While N-linked

morpholines are common, C-linked morpholines—specifically those attached via a methylene

bridge at the 2-position—offer a distinct vector for exploring chemical space.

2-(Bromomethyl)morpholine (specifically its N-protected derivatives) serves as a critical

electrophilic linchpin for installing this motif. However, its application in C-C bond formation is

often underestimated due to the challenges associated with sp³-hybridized alkyl halides in

cross-coupling and the risk of intramolecular cyclization.

This guide provides validated protocols for transforming 2-(bromomethyl)morpholine

intermediates into complex C-linked scaffolds via Suzuki-Miyaura Cross-Coupling, Negishi

Coupling, and Enolate Alkylation.

Critical Handling & Stability: The "Aziridinium Trap"
WARNING: The success of any protocol involving 2-(bromomethyl)morpholine hinges on the

nitrogen protecting group.
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In its free base form, 2-(bromomethyl)morpholine is inherently unstable. The secondary amine

acts as an intramolecular nucleophile, displacing the bromide to form a bicyclic aziridinium ion.

This species is highly reactive and leads to rapid dimerization, polymerization, or non-selective

alkylation of nucleophiles.

Operational Rule #1: Always use N-protected analogs (e.g., N-Boc-2-(bromomethyl)morpholine

or N-Cbz-2-(bromomethyl)morpholine) for C-C bond formation. Deprotection should only occur

after the carbon skeleton is assembled.
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Figure 1: The "Aziridinium Trap" illustrates why N-protection is mandatory for controlled

reactivity.

Protocol A: sp³-sp² Suzuki-Miyaura Cross-Coupling
Application: Coupling the morpholine-methyl group to Aryl or Heteroaryl systems. Challenge:

Alkyl halides (sp³) are prone to slow oxidative addition and rapid

-hydride elimination compared to aryl halides. Solution: Use of electron-rich, bulky ligands (e.g.,
dppf, SPhos) and specific palladium sources to facilitate the cycle.

Materials
Electrophile:tert-butyl 2-(bromomethyl)morpholine-4-carboxylate (N-Boc-2-

bromomethylmorpholine) [1.0 equiv]

Nucleophile: Aryl/Heteroaryl Boronic Acid or Pinacol Ester [1.2 – 1.5 equiv]

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ [5-10 mol%]
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Base: K₂CO₃ or Cs₂CO₃ [3.0 equiv]

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure
Degassing (Critical): Sparge the 1,4-dioxane and water mixture with Argon or Nitrogen for at

least 30 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the

catalyst.

Assembly: In a reaction vial equipped with a stir bar, combine the N-Boc-bromide, boronic

acid, and base.

Inert Transfer: Transfer the reaction vial to a glovebox or cycle 3x with vacuum/Argon. Add

the Pd catalyst and the degassed solvent mixture under positive Argon pressure.

Reaction: Seal the vial and heat to 80–90 °C for 12–18 hours.

Note: Reaction progress should be monitored by LC-MS. Look for the disappearance of

the bromide (M+H-Boc peak often visible).

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry

over Na₂SO₄.

Purification: Flash column chromatography (Hexanes/EtOAc).
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Variable Standard Condition
Alternative (If Low
Yield)

Reason

Catalyst Pd(dppf)Cl₂ Pd(OAc)₂ + SPhos

SPhos is superior for

difficult sp³-sp²

couplings.

Base K₂CO₃ K₃PO₄

Stronger bases can

help transmetallation

in steric systems.

Solvent Dioxane/H₂O Toluene/H₂O

Toluene may reduce

protodeboronation of

unstable boronic

acids.

Protocol B: Negishi Cross-Coupling (Zinc-Mediated)
Application: High-efficiency coupling for substrates sensitive to the basic conditions of Suzuki

coupling. Mechanism: Formation of an organozinc intermediate from the alkyl bromide,

followed by transmetallation to Palladium.

Materials
Electrophile: Aryl Bromide or Iodide (Target Scaffold) [1.0 equiv]

Nucleophile Precursor: N-Boc-2-(bromomethyl)morpholine [1.2 equiv]

Zinc Activation: Zinc dust [2.0 equiv], Iodine [cat.], DMAC/THF.

Catalyst: Pd(PPh₃)₄ or Pd(Amphos)Cl₂ [5 mol%]

Step-by-Step Procedure
Zinc Activation: In a dry flask under Argon, suspend Zinc dust in anhydrous THF/DMAC (1:1).

Add a crystal of Iodine and heat gently until the color fades (activation).

Reagent Formation: Add N-Boc-2-(bromomethyl)morpholine dropwise. Stir at 40-60 °C for 1-

2 hours.
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Validation: Aliquot and quench with water; check LC-MS for the reduced product (2-

methylmorpholine derivative) to confirm Zinc insertion.

Coupling: To the organozinc solution, add the Aryl Bromide and Palladium catalyst.

Reaction: Heat to 60-80 °C for 4-16 hours.

Quench: Carefully quench with saturated NH₄Cl solution (exothermic). Extract with EtOAc.

Protocol C: Enolate Alkylation (Classic C-C Bond)
Application: Attaching the morpholine unit to carbonyl-containing scaffolds (esters, ketones,

malonates). Mechanism: S_N2 displacement of the alkyl bromide by a stabilized carbanion.

Materials
Electrophile: N-Boc-2-(bromomethyl)morpholine [1.0 equiv]

Nucleophile: Diethyl malonate, Ethyl acetoacetate, or specific ketone enolate [1.2 equiv]

Base: NaH (60% dispersion) or LiHMDS [1.2 - 2.0 equiv]

Solvent: Anhydrous THF or DMF.

Step-by-Step Procedure
Enolate Formation:

Dissolve the nucleophile (e.g., Diethyl malonate) in anhydrous THF at 0 °C.

Add NaH portion-wise. Allow to stir for 30 mins until H₂ evolution ceases and the solution

becomes clear/homogeneous.

Alkylation:

Add N-Boc-2-(bromomethyl)morpholine (dissolved in minimal THF) dropwise to the

enolate solution.
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Crucial: If using DMF, heating to 60 °C is often required due to the steric bulk of the Boc

group and the morpholine ring. In THF, reflux may be necessary.

Reaction: Monitor by TLC/LC-MS. S_N2 reactions on beta-branched alkyl halides can be

slow (12-24h).

Workup: Quench with sat. NH₄Cl. Extract with Et₂O or EtOAc.

Start: N-Boc-2-(bromomethyl)morpholine
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Cond: Ar-B(OH)2, Pd(dppf)Cl2
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Cond: 1. Zn, THF (Form R-Zn-Br)
2. Ar-Br, Pd cat.

Cond: Malonate/Ketone
NaH or LiHMDS, THF/DMF
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Figure 2: Decision matrix for selecting the appropriate C-C bond formation protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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